4-bromo-N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
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Overview
Description
4-BROMO-N-{5-[(PYRIDIN-2-YL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a bromine atom, a pyridine ring, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-{5-[(PYRIDIN-2-YL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method involves the reaction of α-bromoketones with 2-aminopyridine under different conditions to form N-(pyridin-2-yl)amides . The reaction conditions often include the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The reaction is mild and metal-free, making it environmentally friendly .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-{5-[(PYRIDIN-2-YL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
4-BROMO-N-{5-[(PYRIDIN-2-YL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-BROMO-N-{5-[(PYRIDIN-2-YL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The pyridine and triazine rings in the compound can form hydrogen bonds and π-π interactions with target molecules, influencing their activity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and amide functional group.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar bromine substitution and pyridine ring.
Uniqueness
4-BROMO-N-{5-[(PYRIDIN-2-YL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}BENZENE-1-SULFONAMIDE is unique due to the presence of both a triazine ring and a sulfonamide group, which are not commonly found together in similar compounds
Properties
Molecular Formula |
C15H16BrN5O2S |
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Molecular Weight |
410.3 g/mol |
IUPAC Name |
4-bromo-N-[3-(pyridin-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H16BrN5O2S/c16-12-4-6-14(7-5-12)24(22,23)20-15-18-10-21(11-19-15)9-13-3-1-2-8-17-13/h1-8H,9-11H2,(H2,18,19,20) |
InChI Key |
OPXUUUXUTSQYCE-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=NCN1CC2=CC=CC=N2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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